2-[4-(4-OXO-5,6,7,8-TETRAHYDRO-4H-[1]BENZOTHIENO[2,3-D][1,3]OXAZIN-2-YL)BUTYL]-5,6,7,8-TETRAHYDRO-4H-[1]BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-OXO-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-2-YL)BUTYL]-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-OXO-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-2-YL)BUTYL]-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
2-[4-(4-OXO-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-2-YL)BUTYL]-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 2-[4-(4-OXO-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-2-YL)BUTYL]-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene: Shares structural similarities but differs in its core ring system and functional groups.
Indole Derivatives: Similar in terms of heterocyclic structure but with different biological activities and applications.
4-Hydroxy-2-Quinolones: Another class of heterocyclic compounds with distinct chemical properties and uses.
Uniqueness
2-[4-(4-OXO-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-2-YL)BUTYL]-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE is unique due to its dual benzothieno[2,3-d][1,3]oxazinone moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-2-yl)butyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S2/c27-23-19-13-7-1-3-9-15(13)31-21(19)25-17(29-23)11-5-6-12-18-26-22-20(24(28)30-18)14-8-2-4-10-16(14)32-22/h1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAARDOKRVMATSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)CCCCC4=NC5=C(C6=C(S5)CCCC6)C(=O)O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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